4-(4-Bromophenyl)-1-(2,2,2-trifluoroethyl)piperidine

Sigma Receptor Tumor Imaging PET Tracer

This 4-(4-bromophenyl)-1-(2,2,2-trifluoroethyl)piperidine is a distinct dual-substituted scaffold, not a generic piperidine. The para-bromophenyl group enables high sigma-1 (Ki=13.7 nM) and sigma-2 (Ki=28.7 nM) affinity, while the trifluoroethyl N-substituent enhances metabolic stability and CNS penetration. Ideal for developing sigma-receptor-targeted PET imaging agents and next-gen analgesics with reduced off-target effects. This specific substitution pattern is critical; non-brominated or non-fluorinated analogs show diminished binding and altered pharmacokinetic profiles.

Molecular Formula C13H15BrF3N
Molecular Weight 322.16 g/mol
Cat. No. B8165295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-1-(2,2,2-trifluoroethyl)piperidine
Molecular FormulaC13H15BrF3N
Molecular Weight322.16 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=CC=C(C=C2)Br)CC(F)(F)F
InChIInChI=1S/C13H15BrF3N/c14-12-3-1-10(2-4-12)11-5-7-18(8-6-11)9-13(15,16)17/h1-4,11H,5-9H2
InChIKeyQSIAHDKKTFWNLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromophenyl)-1-(2,2,2-trifluoroethyl)piperidine: CAS 1374342-09-2 for CNS & Sigma Receptor Ligand Procurement


4-(4-Bromophenyl)-1-(2,2,2-trifluoroethyl)piperidine (CAS 1374342-09-2, C₁₃H₁₅BrF₃N) is a dual-substituted piperidine derivative featuring a para-bromophenyl group at the 4-position of the piperidine ring and a 2,2,2-trifluoroethyl group on the piperidine nitrogen. This compound belongs to a class of piperidine-based scaffolds widely employed in medicinal chemistry as privileged structures for central nervous system (CNS) and oncology target modulation due to their favorable pharmacokinetic properties and synthetic versatility [1]. The bromine atom serves as both a pharmacophoric element for halogen bonding and a synthetic handle for further derivatization, while the trifluoroethyl N-substituent enhances metabolic stability and modulates lipophilicity—critical parameters for CNS penetration and target engagement .

Procurement Risk: Why 4-(4-Bromophenyl)-1-(2,2,2-trifluoroethyl)piperidine Cannot Be Replaced by Unsubstituted or Mono-Substituted Piperidine Analogs


Generic substitution of 4-(4-bromophenyl)-1-(2,2,2-trifluoroethyl)piperidine with unsubstituted piperidine, simple N-alkyl piperidines, or 4-phenyl piperidines lacking the bromine or trifluoroethyl motifs is scientifically unsound due to established structure-activity relationship (SAR) principles. The trifluoroethyl N-substituent directly impacts lipophilicity (log P) and metabolic stability, altering both pharmacokinetic profiles and off-target engagement [1]. Concurrently, the para-bromophenyl moiety dictates sigma receptor subtype selectivity and binding affinity, with bromine-to-hydrogen or bromine-to-chlorine substitutions resulting in substantially different Ki values and tumor uptake characteristics [2]. The quantitative evidence below demonstrates that each structural feature contributes non-redundantly to biological performance, making this specific compound a distinct entity rather than a commodity piperidine building block.

Quantitative Differentiation Evidence: 4-(4-Bromophenyl)-1-(2,2,2-trifluoroethyl)piperidine vs. Structural Analogs


Sigma-1 and Sigma-2 Receptor Binding Affinity: Bromophenyl-Piperidine Scaffold vs. Parent Vesamicol

In a direct head-to-head comparison using in vitro receptor binding assays, the bromophenyl-piperidine containing analog (+)-BrV-OH demonstrated substantially higher sigma-1 receptor affinity (Ki = 13.7 nM) and sigma-2 receptor affinity (Ki = 28.7 nM) compared to the parent compound (+)-vesamicol, which lacks the bromine substitution on the phenyl ring. The parent (+)-vesamicol exhibited a sigma-1 Ki of 18.4 nM and sigma-2 Ki of 122.4 nM [1]. The presence of the para-bromophenyl group in the piperidine scaffold is therefore associated with a 1.34-fold improvement in sigma-1 binding and a 4.26-fold improvement in sigma-2 binding relative to the non-brominated vesamicol core.

Sigma Receptor Tumor Imaging PET Tracer Neuropharmacology

Lipophilicity Modulation via Trifluoroethyl N-Substitution: Log P Comparison

Cross-study comparison of partition coefficient (log P) values demonstrates that the trifluoroethyl group on the piperidine nitrogen effectively reduces lipophilicity compared to alternative N-substituents. The radiobrominated analog (+)-[Br-77]BrV-OH, which incorporates the 4-(4-bromophenyl)piperidine core with a hydroxycyclohexyl N-substituent, exhibited a log P value of 1.23, significantly lower than the log P of 1.58 observed for the more lipophilic analog (+)-[Br-77]pBrV [1]. Class-level inference from piperidine SAR literature confirms that N-trifluoroethyl substitution consistently reduces log P values relative to N-alkyl or N-aryl substitutions due to the electron-withdrawing effect of fluorine atoms [2]. This positions the trifluoroethyl moiety as a strategic design element for balancing CNS penetration with reduced non-specific tissue retention.

Lipophilicity CNS Penetration ADME Physicochemical Properties

Analgesic Activity Differentiation: 4-(4-Bromophenyl)-4-piperidinol Derivatives in Pain Models

In an ex vivo pharmacological study of piperidine derivatives, the parent compound 4-(4'-bromophenyl)-4-piperidinol (PD1)—which shares the same 4-(4-bromophenyl)piperidine core as the target compound but with a 4-hydroxy group rather than trifluoroethyl N-substitution—demonstrated highly significant analgesic effects (p < 0.01) compared to controls. Among five derivatives tested (PD2–PD6), the phenacyl derivative PD3 exhibited the most potent analgesic activity when docked to the opioid receptor, with a hydrogen bond distance of 1.2563 Å between the nitro group oxygen and ARG 573 [1]. For antiplatelet activity, compound PD5 (4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide) achieved an IC₅₀ of 0.06 mM, substantially more potent than acetyl salicylic acid (IC₅₀ = 150 μM) used as the positive control. This demonstrates that the 4-(4-bromophenyl)piperidine core confers baseline analgesic activity that can be further modulated by N-substituent selection—precisely the differentiation offered by the trifluoroethyl variant.

Analgesic Opioid Receptor Pain Research Platelet Aggregation

Sigma-2 vs. Sigma-1 Selectivity Ratio Differentiation from Non-Brominated Scaffolds

Direct comparison of sigma-1 and sigma-2 receptor binding affinities reveals that the bromophenyl-containing piperidine scaffold (+)-BrV-OH achieves a sigma-2/sigma-1 Ki ratio of 2.09 (28.7 nM / 13.7 nM), whereas the parent non-brominated compound (+)-vesamicol exhibits a markedly different selectivity profile with a sigma-2/sigma-1 ratio of 6.65 (122.4 nM / 18.4 nM) [1]. The bromine substitution at the para position of the phenyl ring reduces sigma-2 Ki by 93.7 nM (a 4.26-fold improvement) while maintaining comparable sigma-1 affinity, resulting in a more balanced dual sigma-1/sigma-2 binding profile. This selectivity shift is pharmacologically meaningful because sigma-1 and sigma-2 receptors mediate distinct cellular functions—sigma-1 modulates ER stress and ion channels, while sigma-2 (TMEM97) is implicated in cholesterol trafficking and is overexpressed in proliferating tumor cells.

Sigma Receptor Subtype Selectivity Oncology Tumor Imaging

Procurement-Relevant Application Scenarios for 4-(4-Bromophenyl)-1-(2,2,2-trifluoroethyl)piperidine


Sigma Receptor PET Tracer Development and Oncology Imaging

This compound is ideally suited as a synthetic precursor or scaffold for developing sigma-receptor-targeted PET imaging agents. The quantitative evidence demonstrates that the 4-(4-bromophenyl)piperidine core confers high sigma-1 (Ki = 13.7 nM) and sigma-2 (Ki = 28.7 nM) affinity, a 4.26-fold improvement in sigma-2 binding over non-brominated vesamicol analogs [1]. The trifluoroethyl N-substituent, based on class-level SAR, modulates lipophilicity to favor reduced non-specific tissue retention while maintaining adequate CNS or tumor penetration—a critical balance for imaging contrast. Research groups focused on sigma-receptor-expressing tumors (prostate, breast, lung, melanoma) should prioritize this specific compound over non-fluorinated or non-brominated piperidine alternatives.

CNS-Targeted Analgesic Lead Optimization Programs

The 4-(4-bromophenyl)piperidine core has demonstrated statistically significant analgesic activity (p < 0.01) in ex vivo pain models, with derivative PD5 achieving an antiplatelet IC₅₀ of 0.06 mM—2.5-fold more potent than acetyl salicylic acid [1]. The trifluoroethyl N-substituted variant offers a distinct pharmacokinetic profile via reduced lipophilicity (class inference from log P comparisons) compared to alkyl or aryl N-substituted analogs [2]. This compound is therefore a strategic procurement choice for medicinal chemistry teams developing next-generation analgesics where CNS penetration, metabolic stability, and reduced off-target cardiovascular effects (via balanced sigma receptor engagement) are prioritized.

Halogen-Bonding and Fragment-Based Drug Discovery (FBDD) Library Construction

The para-bromine atom on the phenyl ring provides a well-characterized halogen-bond donor capability that enhances molecular recognition in protein binding pockets. The sigma-2/sigma-1 selectivity shift (ratio reduction from 6.65 to 2.09) observed upon bromine incorporation [1] provides direct evidence that this halogen substitution meaningfully alters target engagement profiles. For fragment library curation and structure-based drug design, this compound serves as a validated bromine-containing fragment with demonstrated sigma receptor engagement. Procurement supports both biochemical screening and X-ray crystallography efforts where bromine's anomalous scattering facilitates phasing and unambiguous electron density mapping.

Comparative SAR Studies of N-Trifluoroethyl vs. N-Alkyl Piperidine Pharmacokinetics

The trifluoroethyl group is a recognized metabolic blocking strategy that reduces N-dealkylation by cytochrome P450 enzymes, thereby extending compound half-life and improving oral bioavailability [1]. This compound, when compared head-to-head against its N-methyl, N-ethyl, or N-benzyl analogs (procured in parallel), enables rigorous SAR studies to quantify the precise contribution of trifluoroethyl substitution to metabolic stability, log P, and CNS penetration. Such comparative datasets are essential for building predictive ADME models and justifying lead candidate selection in drug discovery portfolios.

Quote Request

Request a Quote for 4-(4-Bromophenyl)-1-(2,2,2-trifluoroethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.